![molecular formula C10H10N4S B1415707 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 1105189-88-5](/img/structure/B1415707.png)

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

説明

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

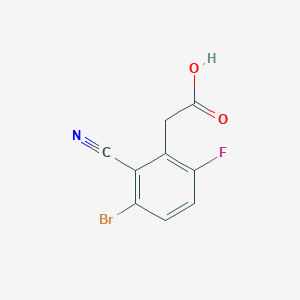

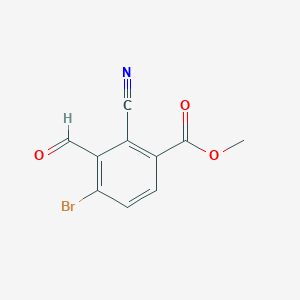

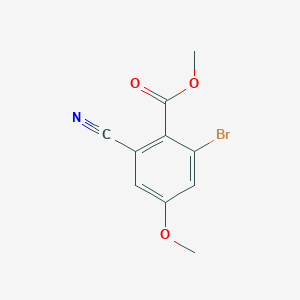

Molecular Structure Analysis

The molecular structure of “7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol” is based on the imidazole ring, which is a five-membered heterocyclic moiety . The molecules of similar compounds contain a common 7- (4,5-dihydro-1 H -imidazol-2-yl)-2,5,6,7-tetrahydro-3 H -imidazo [2,1- c ] [1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .

科学的研究の応用

Antimicrobial and Antibacterial Properties

7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol and its derivatives have been studied for their potential as antimicrobial and antibacterial agents. Studies have shown that these compounds exhibit significant minimum inhibitory concentrations (MICs), indicating their effectiveness against various bacterial strains. For instance, derivatives of this compound demonstrated antimicrobial activities comparable to chloramphenicol and superior activity to ampicillin in vitro (Sztanke et al., 2006). Similarly, other studies have developed straightforward synthesis methods for derivatives of 1-phenyl-imidazo[2,1-c][1,2,4]triazole, which were found to have significant antimicrobial activity (Aouali et al., 2014).

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic potential of these compounds. Novel derivatives have been synthesized and tested for their efficacy against human cancer cell lines. Certain derivatives showed notable inhibition of growth in cervical and bladder cancer cell lines, suggesting their potential as antitumor agents (Balewski et al., 2020).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of certain derivatives have been examined. Compounds synthesized from key intermediates have shown potential in vitro antioxidant and in vivo anti-inflammatory activity, which is further supported by molecular docking studies (Katikireddy et al., 2021).

Synthesis and Characterization

Considerable research has been dedicated to the synthesis and characterization of these compounds and their derivatives. Studies have detailed the processes involved in synthesizing various derivatives, providing insights into their chemical structures and potential applications (Güzeldemirci & Küçükbasmacı, 2010), (Garnier et al., 2003).

作用機序

Target of Action

Similar compounds such as imidazo-[2,1-b]-thiazole derivatives have been reported to show antimycobacterial activity . These compounds are known to target the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Mode of Action

Similar compounds have been shown to selectively inhibit mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mtb , suggesting that they may affect the biochemical pathways associated with this bacterium.

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds have been shown to display significant activity against mtb .

Action Environment

Similar compounds have been evaluated for in vitro antitubercular activity , suggesting that their action may be influenced by the in vitro environment.

特性

IUPAC Name |

7-phenyl-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c15-10-12-11-9-13(6-7-14(9)10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFDXQYBQFSRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=S)NN=C2N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。